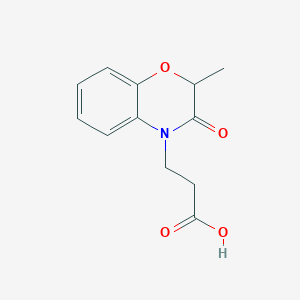

3-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-4-基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid” is a conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline template. It has been used as a molecular tool for the design of peptidomimetics .

Synthesis Analysis

The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) which is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis

The proline peptide bond in this compound was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2 S)-1- { [ (2 S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate .Chemical Reactions Analysis

The compound exists as equilibria of trans (63–83%) and cis (17–37%) isomers. These conformationally defined templates were applied in the construction of RGD mimetics possessing antagonistic activity at the platelet fibrinogen receptor .Physical And Chemical Properties Analysis

The compound has a molecular weight of 354.36 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.科学研究应用

抗菌活性

已评估与 3-(2-甲基-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-4-基)丙酸相关的合成化合物对它们的抗菌活性。[(3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-2-基)乙酸] 等化合物及其衍生物对大肠杆菌、金黄色葡萄球菌、芽孢杆菌属、假单胞菌属、肺炎克雷伯菌属和粪肠球菌属等细菌菌株表现出显著的活性 (Kadian、Maste 和 Bhat,2012)。

对白色念珠菌的生物活性

由 2-氨基苯酚和 2-氧代戊二酸二甲酯合成的新型 3-(2-氧代-2H-苯并[b][1,4]恶嗪-3-基)丙酸酯被发现对酵母菌白色念珠菌 ATCC 10231 具有活性。一种特定的化合物 3-(6-甲基-2-氧代-2H-苯并[b][1,4]恶嗪-3-基)丙酸甲酯对细菌菌株表现出中等的活性 (Hachama 等,2013)。

抗菌和抗氧化特性

一项研究合成了苯并恶嗪基吡唑啉亚芳基,起始于 (3,4-二氢-3-氧代-2H-1,4-苯并恶嗪-2-基)乙酸甲酯。对这些化合物的体外抗菌和抗氧化活性进行了筛选,表明在这些领域具有潜在应用 (Sonia、Thachil、Parameswaran 和 Kochupappy,2013)。

缓蚀

合成了 3-(2-氧代-2H-1,4-苯并恶嗪-3-基)丙酸的衍生物,即 3-(2-氧代-2H-1,4-苯并恶嗪-3-基)丙酸甲酯 (1,4-MBXP),并将其鉴定为 1M H2SO4 溶液中碳钢的良好缓蚀剂。其防止腐蚀的效率随着浓度的增加而提高,突出了其在材料科学中的应用 (Hachama 等,2016)。

化学合成中的动力学拆分

该化合物已参与立体选择性酰化研究,表明其在动力学拆分过程中得到应用。这些研究有助于理解化学反应中的立体选择性,这对于对映体纯化合物的合成至关重要 (Vakarov 等,2018)。

作用机制

Target of Action

It is suggested that this compound may have a role in the design of peptidomimetics and could potentially interact with the fibrinogen receptor .

Mode of Action

It is suggested that this compound could be involved in the construction of rgd mimetics possessing antagonistic activity at the platelet fibrinogen receptor .

Biochemical Pathways

Given its potential interaction with the fibrinogen receptor , it may influence pathways related to platelet aggregation and blood clotting.

Result of Action

Given its potential role in the design of peptidomimetics , it may influence cellular processes related to protein-protein interactions.

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .

属性

IUPAC Name |

3-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-8-12(16)13(7-6-11(14)15)9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMECKMNNIPMEET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]cyclopropanecarboxamide](/img/structure/B2640852.png)

![N-[4-(4-acetamidophenyl)-1,3-thiazol-2-yl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2640857.png)

![4-(2-((2-Butyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzamide](/img/structure/B2640859.png)

![1-(3-Hydroxypropyl)-3,4,9-trimethyl-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2640862.png)

![3-[(4-fluorophenyl)methoxy]-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]thiophene-2-carbohydrazide](/img/structure/B2640864.png)

![3-(2-oxo-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one oxalate](/img/structure/B2640870.png)

![ethyl 3-cyano-2-(4-methyl-1,2,3-thiadiazole-5-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2640871.png)

![[3-(Difluoromethyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B2640873.png)